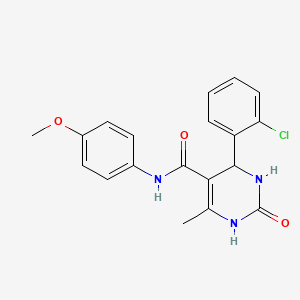

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

4-(2-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation process widely used to prepare dihydropyrimidinones (DHPMs) . This compound features a 2-chlorophenyl group at position 4, a 4-methoxyphenyl carboxamide at position 5, and a methyl group at position 4. Tetrahydropyrimidines are pharmacologically significant due to their antimicrobial, antioxidant, and antitubercular activities .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-12-7-9-13(26-2)10-8-12)17(23-19(25)21-11)14-5-3-4-6-15(14)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUCBVNCEUMMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methoxyaniline, followed by cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:

- Protein Kinase Inhibition : This compound has been synthesized as part of a series aimed at developing protein tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival .

- Cell Cycle Arrest : Studies have demonstrated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in the cell cycle .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

Antimicrobial Activity

Preliminary studies suggest that tetrahydropyrimidine derivatives possess antimicrobial properties against various bacterial strains. The compound's structure may enhance its ability to penetrate bacterial cell walls and disrupt metabolic functions.

Case Study 1: Antitumor Efficacy

In a study published in Acta Pharmacologica Sinica, a series of tetrahydropyrimidine derivatives were evaluated for their antitumor activity against various cancer cell lines. The results indicated that compounds similar to 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing potency .

Case Study 2: Anti-inflammatory Action

Research conducted by Li et al. demonstrated that specific tetrahydropyrimidine derivatives could effectively reduce inflammation in animal models of arthritis. The compounds were shown to lower levels of inflammatory markers and improve clinical symptoms, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural differences among analogs lie in substituent positions and functional groups, which influence electronic properties and bioactivity:

Key Observations :

- Carboxamide vs. Carbohydrazide : Replacement of the carboxamide with carbohydrazide () increases polarity, reflected in a higher melting point (286–288°C) and distinct MS (m/z 398.84).

- Chlorophenyl Position: 2-Chlorophenyl (target compound) vs.

Antimicrobial Activity

- Target Compound: No direct antimicrobial data reported in evidence.

- Analog with 2-Thioxo Group (): Exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, attributed to the thioxo group enhancing membrane penetration .

- Tetrahydropyrimidine Derivatives 1–10 (): MIC ranges:

Antioxidant Activity

Spectral and Structural Characterization

- IR/NMR Trends :

- Crystal Packing : Analogs with nitro groups () exhibit planar pyrimidine rings and intramolecular H-bonding, stabilizing the crystal lattice .

Actividad Biológica

The compound 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chlorophenyl and methoxyphenyl substituent, which are significant for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of the methoxy group at position 4 has been linked to enhanced activity against various pathogens. For instance, a study found that derivatives with similar structures exhibited significant activity against E. coli, S. aureus, and C. albicans .

| Compound | Pathogen Tested | Activity |

|---|---|---|

| 4a | E. coli | High |

| 4b | S. aureus | Moderate |

| 4c | C. albicans | High |

Anticancer Activity

Recent research has highlighted the anticancer potential of tetrahydropyrimidine derivatives. Compounds similar to 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown moderate to good antiproliferative activity against various cancer cell lines such as T47D (breast) and HepG2 (liver) .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| T47D | 22e | 15 |

| HepG2 | 22f | 20 |

| HCT-15 | 22a | 25 |

Neuroprotective Activity

Neuroprotective effects have also been observed in related compounds. For example, a study demonstrated that tetrahydropyrimidine derivatives significantly prolonged survival time in mice subjected to acute cerebral ischemia . This suggests that the compound may possess similar neuroprotective properties.

Structure-Activity Relationship (SAR)

The effectiveness of 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to specific structural features:

- Chlorophenyl Group : Enhances lipophilicity and potentially improves binding affinity to biological targets.

- Methoxy Group : Contributes to antimicrobial and anticancer activities through electron-donating effects.

- Tetrahydropyrimidine Core : Provides a stable framework for biological interaction.

Case Studies

Several studies have investigated the biological activity of compounds within this class:

- Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and tested against common pathogens, revealing significant antimicrobial activity attributed to structural modifications .

- Anticancer Screening : A compound closely related to our target was tested on multiple cancer cell lines showing promising results in inhibiting cell proliferation .

- Neuroprotective Effects : In vivo studies indicated that certain tetrahydropyrimidines could significantly reduce mortality rates in models of ischemic stroke .

Q & A

Q. What are the standard synthetic routes for 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves multicomponent reactions (e.g., Biginelli-like conditions) or stepwise condensation. Key steps include:

- Starting materials : Aromatic aldehydes (e.g., 2-chlorobenzaldehyde), urea/thiourea derivatives, and β-keto esters.

- Catalysts : HCl or acetic acid under reflux in ethanol or methanol .

- Functional group modifications : Introduction of the 4-methoxyphenyl carboxamide group via coupling reactions using activating agents like EDCI/HOBt .

- Purification : Column chromatography or recrystallization from ethanol/acetone mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons) and confirms the tetrahydropyrimidine ring structure .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for carboxamide coupling, while ethanol minimizes side reactions in cyclization steps .

- Temperature control : Reflux (~80°C) for cyclization vs. room temperature for sensitive intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity in multicomponent reactions .

- Real-time monitoring : Use TLC or in-situ FTIR to track reaction progression and adjust conditions dynamically .

Q. How can structural contradictions in spectroscopic data be resolved?

- Dynamic NMR : Resolves tautomerism or conformational exchange in solution (e.g., keto-enol equilibria) .

- DFT calculations : Predicts stable conformers and validates experimental NMR/IR data .

- Single-crystal XRD : Provides unambiguous bond lengths/angles, resolving ambiguities in NOESY or COSY spectra .

Q. What methodologies assess the compound’s kinase inhibition potential?

- In vitro kinase assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using ATP-competitive luminescence assays .

- Molecular docking : Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- Cell-based assays : Evaluate antiproliferative effects in cancer lines (e.g., MTT assays) and correlate with kinase inhibition .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Assess compound degradation in microsomal assays to explain inconsistent in vivo/in vitro results .

Methodological Tables

Q. Table 1: Solvent Effects on Synthesis Yield

| Solvent | Reaction Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethanol | Cyclization | 65 | 92 | |

| DMF | Carboxamide Coupling | 78 | 95 | |

| Acetone | Recrystallization | 70 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.